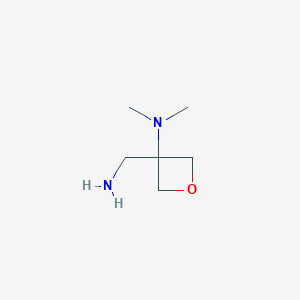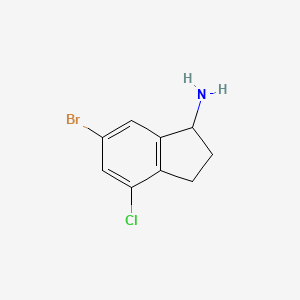
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1781866-93-0 . It has a molecular weight of 231.52 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-4-chloro-2,3-dihydro-1H-indene . The InChI code is 1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 .Mecanismo De Acción
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the application. In drug development, this compound can be used as a substrate for various enzymes, such as cytochrome P450, which are involved in drug metabolism. In materials science, this compound can be used as a cross-linking agent to form polymers. In the synthesis of dyes and pigments, this compound can be used as a catalyst to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, this compound has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a versatile compound that has a wide range of applications in the scientific research field. Its advantages include its availability, low cost, and ease of synthesis. Its disadvantages include its instability, which can make it difficult to store and handle. In addition, this compound can be toxic in large doses, and should be handled with caution in laboratory experiments.
Direcciones Futuras
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research, and there are many potential directions for future research. Some potential future directions include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential use in drug development and materials science. In addition, further research into its stability and toxicity could lead to new ways of using this compound in laboratory experiments.
Métodos De Síntesis
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine can be synthesized from a variety of starting materials, including anilines, bromoacetanilide, and chloroacetanilide. The most common method is an amination reaction, which involves the reaction of an aniline with either bromoacetanilide or chloroacetanilide. This reaction produces this compound as the primary product. Other methods of synthesis include a nucleophilic substitution reaction and a radical cyclization reaction.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research, including drug development and materials science. This compound is used in the synthesis of various drug compounds, such as anti-cancer agents and antiviral agents. It is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polycarbonates. In addition, this compound is used in the synthesis of organic dyes and pigments, which are used in the textile and printing industries.
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCZPAIGYTYUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






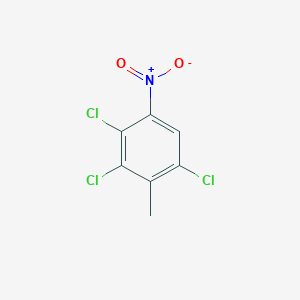
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
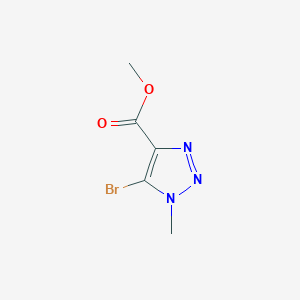

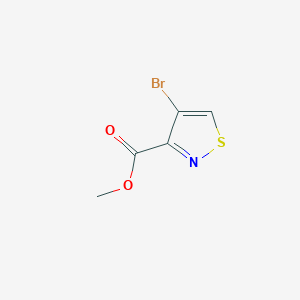
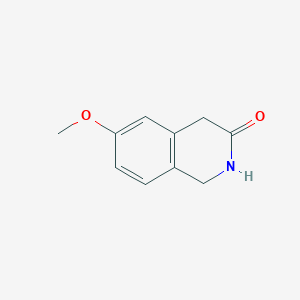
![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)
